molecular formula C11H14BrN B13477960 3-(4-Bromobenzyl)-3-methylazetidine

3-(4-Bromobenzyl)-3-methylazetidine

Cat. No.: B13477960
M. Wt: 240.14 g/mol
InChI Key: SOMUPHVFELPMLX-UHFFFAOYSA-N
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Description

3-(4-Bromobenzyl)-3-methylazetidine is an organic compound that features a four-membered azetidine ring substituted with a 4-bromobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-3-methylazetidine typically involves multiple steps. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with azetidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-3-methylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzaldehyde, while substitution reactions can produce a variety of functionalized azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-3-methylazetidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromobenzyl)-3-methylazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-3-methylazetidine

InChI

InChI=1S/C11H14BrN/c1-11(7-13-8-11)6-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3

InChI Key

SOMUPHVFELPMLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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